SirReal1-O-propargyl
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Overview
Description
SirReal1-O-propargyl is a selective and highly potent inhibitor of Sirtuin 2 (Sirt2), demonstrating an IC50 of 2.4 μM . It operates by binding to the cereblon ligand through a linker, facilitating the formation of PROTAC (Proteolysis Targeting Chimera) for the degradation of Sirtuin 2 . This compound is based on the SirReal1 moiety and is used extensively in research for its ability to selectively target and degrade Sirtuin 2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SirReal1-O-propargyl involves the use of click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The compound contains an alkyne group that reacts with azide-containing molecules under the catalysis of copper to form a triazole ring .
Industrial Production Methods
Industrial production of this compound is not widely documented, as it is primarily used for research purposes. the production process would likely involve large-scale synthesis using the same click chemistry principles, with stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
SirReal1-O-propargyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on this are limited.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The alkyne group in this compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to form triazole rings.
Nucleophiles: Participate in substitution reactions with the alkyne group.
Oxidizing and Reducing Agents: Used to modify the oxidation state of the compound.
Major Products Formed
The major products formed from these reactions include triazole derivatives and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
SirReal1-O-propargyl has a wide range of applications in scientific research:
Chemistry: Used as a tool for studying the degradation of Sirtuin 2 and the effects of selective inhibition.
Biology: Employed in cellular studies to understand the role of Sirtuin 2 in various biological processes.
Medicine: Investigated for its potential therapeutic applications in diseases where Sirtuin 2 is implicated, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new PROTAC-based therapies and as a research tool in drug discovery.
Mechanism of Action
SirReal1-O-propargyl exerts its effects by selectively binding to Sirtuin 2 and facilitating its degradation through the PROTAC mechanism . The compound binds to the cereblon ligand via a linker, which then recruits the ubiquitin-proteasome system to degrade Sirtuin 2 . This process effectively reduces the levels of Sirtuin 2 in cells, allowing researchers to study the resulting biological effects .
Comparison with Similar Compounds
Similar Compounds
SirReal1: The parent compound of SirReal1-O-propargyl, also a selective Sirtuin 2 inhibitor.
PROTAC Sirt2-binding moiety 1: Another compound that targets Sirtuin 2 for degradation
Uniqueness
This compound is unique in its high potency and selectivity for Sirtuin 2, with an IC50 of 2.4 μM . Its ability to form PROTAC and degrade Sirtuin 2 sets it apart from other inhibitors that merely block the enzyme’s activity .
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-[(3-prop-2-ynoxyphenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c1-4-8-27-17-7-5-6-16(10-17)11-18-12-22-20(29-18)25-19(26)13-28-21-23-14(2)9-15(3)24-21/h1,5-7,9-10,12H,8,11,13H2,2-3H3,(H,22,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDMLEKZQIHDDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)OCC#C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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